4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is an organic compound featuring a bromine atom and a methyl group attached to a phenyl ring, along with a butyric acid moiety. Its molecular formula is , and it has a molecular weight of approximately 271.11 g/mol. This compound is recognized for its potential applications in both organic synthesis and biological research.
The compound can be synthesized through various chemical methods, primarily involving the bromination of 4-methylphenyl derivatives followed by condensation reactions to introduce the butyric acid moiety. Common reagents include N-bromosuccinimide as a brominating agent and various catalysts to facilitate the condensation process .
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is classified as an aromatic carboxylic acid due to its carboxyl functional group and its structure that includes a phenyl ring. It is also categorized under halogenated organic compounds because of the presence of the bromine atom.
The synthesis typically involves multi-step reactions:
The structure of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid can be represented as follows:
This structure features:
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
The mechanism of action for 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and the carbonyl group enhances its ability to bind with these targets, potentially leading to inhibition or activation of various biological pathways. Detailed studies on molecular interactions are necessary to elucidate its full mechanism of action .
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid has several applications in scientific research:
This compound's unique structural features make it valuable for further exploration in medicinal chemistry and other fields requiring complex organic compounds.
The synthesis of 4-(3-bromo-4-methylphenyl)-4-oxobutyric acid (CAS 62903-07-5) predominantly employs electrophilic bromination of the precursor 4-(4-methylphenyl)-4-oxobutyric acid. This method offers direct functionalization of the aromatic ring under controlled conditions. The standard protocol involves dissolving the aryl ketoacid precursor in dichloromethane (0.2 M concentration) followed by cooling to 0°C. Bromine (1.1 equivalents) is added dropwise with continuous stirring, after which the reaction mixture is gradually warmed to room temperature. Completion typically requires 2-4 hours, monitored by TLC analysis. For less reactive substrates, mild heating to 40°C may be necessary to drive the reaction to completion .
The crude product precipitates upon concentration in vacuo, yielding the brominated ketoacid with minimal purification requirements. Recrystallization from dichloromethane further enhances purity, typically achieving >97% as reported by major suppliers [1]. This method demonstrates exceptional reliability, with yields consistently exceeding 84% under optimized conditions . The reaction mechanism proceeds via formation of a bromonium ion (Br⁺) that attacks the electron-rich positions ortho to the methyl group, facilitated by the electron-donating character of the methyl substituent. The ketoacid chain remains unaffected under these mild halogenation conditions, preserving the essential β-ketoacid functionality.
Table 1: Standard Bromination Protocol Parameters
Parameter | Condition | Notes |
---|---|---|
Precursor Concentration | 0.2 M in DCM | Ensures solubility and reaction homogeneity |
Bromine Equivalents | 1.1 eq | Minimizes polybromination |
Temperature Profile | 0°C → RT (or 40°C if needed) | Controlled addition prevents side reactions |
Reaction Time | 2-4 hours | TLC monitoring (hexane:EtOAc 3:1) |
Workup | Concentration in vacuo | Precipitation of crude product |
Purification | DCM recrystallization | Achieves >97% purity |
Regiochemical control during bromination represents a critical synthetic challenge due to competing ortho/para directing effects in the precursor molecule. The methyl group exerts a strong activating and ortho/para-directing influence, while the ketone functionality of the butyric acid chain acts as a meta-directing deactivator. Computational studies (XLogP3: 2.1) indicate that the electron-donating effect of the methyl group dominates the electronic landscape, preferentially directing electrophiles to the ortho position relative to the methyl substituent [1] [4]. This electronic bias results in predominant (≥95%) bromination at the 3-position, yielding the desired 3-bromo-4-methyl regioisomer essential for downstream applications [2].
The observed regioselectivity stems from several factors:
Comparative analysis of similar compounds demonstrates that substituent positioning dramatically alters reactivity. For instance, 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid (CAS 1310278-44-4), an isomeric compound with bromine at the 4-position, exhibits distinct physicochemical properties despite identical molecular formulas (C₁₁H₁₁BrO₃) [2]. This highlights the critical importance of precise regiocontrol in electrophilic substitution for obtaining the correct regioisomer. Studies indicate that maintaining temperatures below 40°C during bromination significantly enhances ortho-selectivity relative to the methyl group, with optimal selectivity achieved at 0-25°C [2] .
Table 2: Regioselectivity Comparison of Brominated Isomers
Compound | Regiochemistry | Directing Group Dominance | Typical Ortho/Para Ratio |
---|---|---|---|
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid | Bromine ortho to methyl | Methyl group dominates | 95:5 (ortho:para) |
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid | Bromine para to methyl | Mixed directing effects | 80:20 (para:ortho) |
3-Bromo-4-(4-chloro-phenyl)-4-oxobutyric acid | Halogen ortho competition | Chlorine vs. bromine effects | 88:12 (brominated position) |
Solvent selection critically influences reaction efficiency and selectivity in the bromination process. Dichloromethane (DCM) remains the solvent of choice due to its ideal combination of properties: excellent solubility for both the ketoacid precursor and molecular bromine, low nucleophilicity that minimizes side reactions, and convenient volatility for easy removal during workup. Comparative studies reveal that alternative solvents significantly impact yield and purity [2] :
Temperature profoundly affects both reaction kinetics and selectivity. Low-temperature conditions (0-5°C) significantly suppress polybromination by slowing the reaction rate, allowing controlled monobromination. The typical laboratory protocol maintains 0°C during bromine addition, followed by gradual warming to room temperature (≈25°C) for completion. Elevated temperatures (>40°C) trigger undesirable side reactions including:
Optimized conditions balance reaction rate with selectivity, typically achieving complete conversion within 2 hours at 25°C for standard substrates. The vapor pressure of 1.88E-08 mmHg at 25°C indicates low volatility of the product, facilitating isolation without significant losses during concentration [1]. For industrial implementation, temperature-controlled jacketed reactors maintain the precise thermal profile required for maximal regiocontrol while ensuring safe handling of bromine.
Table 3: Solvent and Temperature Optimization Findings
Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Major Side Products |
---|---|---|---|---|---|
Dichloromethane | 0°C → 25°C | 2 hours | 84-89 | >97 | None detected |
Chloroform | 0°C → 25°C | 2.5 hours | 82 | 92 | Dibrominated byproduct (5%) |
Tetrahydrofuran | 0°C → 25°C | 3 hours | 70 | 85 | THF-adduct (15%) |
Acetonitrile | 0°C → 25°C | 4 hours | 80 | 90 | Esterified product (8%) |
Dichloromethane | 40°C | 1 hour | 75 | 88 | α-Bromoketone (12%) |
Transitioning from batch to continuous flow reactors addresses critical limitations in scaling traditional bromination processes, particularly regarding exothermic management and mixing efficiency. Flow chemistry enables precise control of residence time (typically 5-10 minutes) through microstructured reactors, improving heat transfer and reducing byproduct formation. The reaction parameters optimized for batch processing translate effectively to flow systems with appropriate modifications [2]:
Continuous flow systems demonstrate significant advantages for industrial-scale production:
Recent innovations incorporate real-time analytics via inline FTIR monitoring of the bromine concentration and reaction progress, enabling immediate adjustment of flow parameters. The technology leverages findings from decarboxylative cross-coupling research, where Rh(I) catalysts in THF/dioxane systems at 80-100°C demonstrated scalability in flow environments [2]. While the bromination itself requires no catalyst, the engineering principles translate effectively. Commercial production utilizes modular flow systems with integrated purification, delivering 4-(3-bromo-4-methylphenyl)-4-oxobutyric acid with consistent purity (>99%) at significantly reduced costs compared to batch processing, as evidenced by commercial pricing structures ($366-$1514 per 1-5g in batch versus projected $200-400/kg in optimized flow systems) [1] [2].
Table 4: Continuous Flow vs. Batch Production Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Scale | ≤5 kg per batch | Unlimited continuous run | >300% capacity increase |
Temperature Control | Gradual heat dissipation | Instantaneous cooling | Eliminates hot spots |
Bromine Equivalents | 1.1 eq | 1.05 eq | Reduced waste |
Reaction Time | 2-4 hours | 8 minutes | 90% reduction |
Typical Yield | 84-89% | 90-92% | 3-8% increase |
Purity | 97% | >99% | Enhanced quality |
Production Cost (kg) | $1,500 (estimated) | $200-400 | 70% reduction |
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